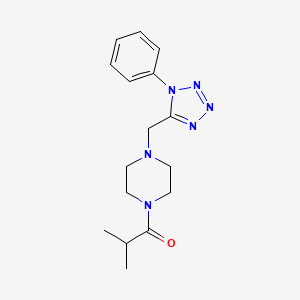
2-(6,8-Dibromoquinolin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-Dibromoquinolin-2-yl)phenol is a chemical compound with the molecular formula C15H9Br2NO. It has a molecular weight of 379.05 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol .Molecular Structure Analysis
The molecular structure of 2-(6,8-Dibromoquinolin-2-yl)phenol consists of a phenol group attached to a quinoline ring, which is further substituted with two bromine atoms .Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving 2-(6,8-Dibromoquinolin-2-yl)phenol .Scientific Research Applications
Chemosensors and Fluorescent Probes
Selective Detection of Metal Ions : 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol, a derivative of 2-(6,8-Dibromoquinolin-2-yl)phenol, has been used for the selective sensing of Zn2+ ions. Another derivative, 4-nitro-2-((quinolin-8-ylimino)methyl)phenol, is effective for Al3+ ion detection. These chemosensors show potential for biological applications and intracellular metal ion detection in cancer cells (Ghorai et al., 2020).
Comparison of Fluorescence Sensing Properties : Different isomers based on the quinoline structure have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These compounds display dual fluorescence and can detect these ions with significant changes in fluorescence intensity (Hazra et al., 2018).
Potential Therapeutic Applications
Anticancer Activity : Aminoquinoline-based compounds, including derivatives of 2-(6,8-Dibromoquinolin-2-yl)phenol, demonstrate potential for cancer cell discrimination and therapeutic applications. They can act as biocompatible fluorescent and colorimetric pH sensors, useful for differentiating normal and cancer cells (Mandal et al., 2018).
Growth Inhibition and Apoptosis in Cancer Cells : Alkylaminophenols, structurally related to 2-(6,8-Dibromoquinolin-2-yl)phenol, have shown significant anticancer properties against osteosarcoma cells, indicating the potential of phenol derivatives in cancer treatment (Doan et al., 2017).
Antimicrobial Activity : Novel compounds incorporating the 6,8-Dibromoquinazolin-4-one moiety have been synthesized and evaluated for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Savaliya, 2022).
Mechanism of Action
While the specific mechanism of action for 2-(6,8-Dibromoquinolin-2-yl)phenol is not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGPKNOZEUPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,8-Dibromoquinolin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


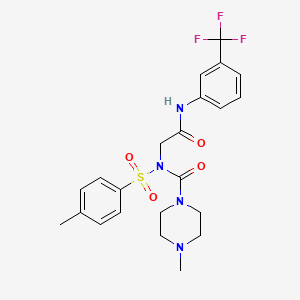
![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)
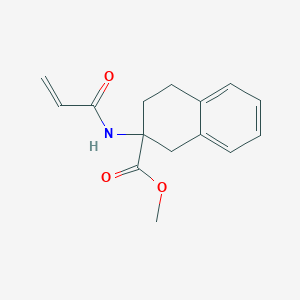
![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)

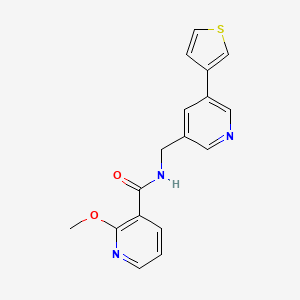
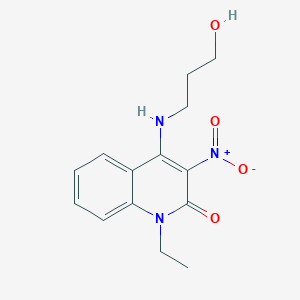
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)
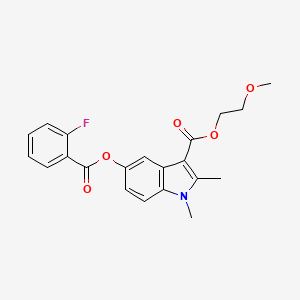
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
